![molecular formula C14H21NO B14328387 N-Benzylheptan-1-imine N-oxide CAS No. 105798-17-2](/img/structure/B14328387.png)
N-Benzylheptan-1-imine N-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Benzylheptan-1-imine N-oxide is a compound that belongs to the class of N-oxides, which are characterized by the presence of an N–O bond. These compounds are known for their stability and diverse applications in organic synthesis, catalysis, and materials science
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-Benzylheptan-1-imine N-oxide typically involves the oxidation of the corresponding amine. One common method is the Cope Elimination, where a tertiary amine is treated with hydrogen peroxide and a base to form the N-oxide . The reaction proceeds through the formation of an intermediate N-hydroxyamine, which is then deprotonated to yield the N-oxide.
Industrial Production Methods: Industrial production of N-oxides often employs efficient and scalable oxidation processes. For instance, the use of sodium percarbonate as an oxygen source in the presence of rhenium-based catalysts has been reported to yield N-oxides in excellent yields under mild conditions . This method is advantageous due to its simplicity and high efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: N-Benzylheptan-1-imine N-oxide undergoes various chemical reactions, including:
Reduction: N-oxides can be reduced back to their corresponding amines under appropriate conditions.
Substitution: The N-oxide group can act as a leaving group in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and sodium percarbonate are commonly used oxidizing agents
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used to convert N-oxides back to amines.
Substitution: Nucleophiles such as halides and alkoxides can be employed in substitution reactions.
Major Products Formed:
Oxidation: Oxidative cyclization can lead to the formation of isoxazolines and other cyclic structures.
Reduction: The primary product is the corresponding amine.
Substitution: Substitution reactions yield various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-Benzylheptan-1-imine N-oxide has found applications in several scientific fields:
Chemistry: It is used as an intermediate in organic synthesis and as a catalyst in selective oxidation processes.
Medicine: The compound’s derivatives are explored for their potential therapeutic properties, including antimicrobial and anticancer activities.
Wirkmechanismus
The mechanism of action of N-Benzylheptan-1-imine N-oxide involves the formation of oxime radicals, which are highly reactive intermediates. These radicals can participate in various oxidative processes, leading to the formation of new chemical bonds and functional groups . The N–O bond in the compound plays a crucial role in stabilizing the radical intermediates, thereby facilitating selective oxidation reactions.
Vergleich Mit ähnlichen Verbindungen
N-Methylmorpholine N-oxide: Known for its use as an oxidizing agent in organic synthesis.
Pyridine N-oxide: Widely used in C–H functionalization and oxidation reactions.
Trimethylamine N-oxide: Commonly employed in biochemical studies and as a stabilizing agent for proteins.
Uniqueness: N-Benzylheptan-1-imine N-oxide stands out due to its unique structural features, which allow for the formation of stable oxime radicals. This property makes it particularly useful in selective oxidation processes and the synthesis of complex organic molecules .
Eigenschaften
CAS-Nummer |
105798-17-2 |
---|---|
Molekularformel |
C14H21NO |
Molekulargewicht |
219.32 g/mol |
IUPAC-Name |
N-benzylheptan-1-imine oxide |
InChI |
InChI=1S/C14H21NO/c1-2-3-4-5-9-12-15(16)13-14-10-7-6-8-11-14/h6-8,10-12H,2-5,9,13H2,1H3 |
InChI-Schlüssel |
PSGCCLCKTZWYKV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC=[N+](CC1=CC=CC=C1)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.